N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide
Description
This compound features a piperidine core substituted at the 1-position with a 4-fluoro-2-methylbenzenesulfonyl group. A two-carbon ethyl chain extends from the piperidine’s 2-position, terminating in an ethanediamide moiety. The ethanediamide is further substituted with a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S/c1-15-13-16(22)7-8-19(15)31(28,29)25-11-3-2-5-17(25)9-10-23-20(26)21(27)24-14-18-6-4-12-30-18/h4,6-8,12-13,17H,2-3,5,9-11,14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWQFSMCSXGOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluoro-2-methylbenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Furan-2-ylmethyl Group: This can be done through alkylation reactions using furan derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidinyl Sulfonamide Derivatives
W-15 and W-18 (Fig. 1, )
- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
- Comparison :
- Both W-15/W-18 and the target compound share a piperidine-sulfonamide scaffold. However, the target’s 4-fluoro-2-methylbenzenesulfonyl group differs from W-15’s 4-chlorobenzenesulfonyl and W-18’s nitrophenylethyl-chlorophenyl motifs.
- The ethanediamide-furan tail in the target may reduce blood-brain barrier penetration compared to W-15/W-18’s phenylethyl groups, which are associated with central nervous system activity .
N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide ()
- A fluorinated fentanyl analog with dual fluorine substitutions.
Furan-Containing Compounds
Ranitidine Hydrochloride ()
- Structure: (Z)-N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-N'-methyl-2-nitro-ethene-1,1-diamine.
- Comparison :
- Both compounds incorporate a furan-2-ylmethyl group. However, ranitidine’s sulfanyl linkage and nitro-ethene-diamine core contrast with the target’s ethanediamide and sulfonamide-piperidine system.
- The ethanediamide in the target may enhance stability under acidic conditions compared to ranitidine’s nitro-ethene, which is prone to degradation .
Research Implications and Limitations
Further studies should prioritize:
- Synthetic optimization : Modifying the ethanediamide-furan moiety to balance solubility and target engagement.
- Receptor profiling : Testing affinity for histamine, opioid, or sulfonamide-associated receptors.
- Stability assays : Evaluating degradation pathways under physiological conditions .
Biological Activity
N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Overview
The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The structure includes:
- A piperidine moiety substituted with a sulfonyl group.
- An ethyl group linked to a furan derivative.
This structural complexity suggests diverse functional properties that may influence its biological activity.
Biological Activity and Mechanisms
Research indicates that the compound may exhibit several biological activities, including:
- Antidepressant Effects : Similar compounds have been studied for their interaction with dopamine transporters (DAT), suggesting potential antidepressant properties. The introduction of bioisosteric moieties in related compounds has improved their affinity and selectivity for DAT, which might be applicable to this compound as well .
- Neurotransmitter Modulation : The structural modifications in related analogues have shown promise in modulating neurotransmitter systems, particularly affecting serotonin and norepinephrine transporters (SERT and NET). This modulation is critical for developing treatments for mood disorders .
- Anti-inflammatory Properties : Compounds with similar sulfonamide structures have been investigated for their anti-inflammatory effects, indicating that this compound could also possess such properties.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
